molecular formula C10H19N3 B11738388 ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738388
M. Wt: 181.28 g/mol
InChI Key: ILLXRBLCRJMSMY-UHFFFAOYSA-N
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Description

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine (IUPAC name: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine) is a pyrazole-derived amine characterized by a 1H-pyrazole core substituted with a 2-methylpropyl (isobutyl) group at the N1 position and an ethylamine side chain at the C4 methyl position. Its molecular formula is C₁₁H₂₁N₃, with an average molecular mass of 195.31 g/mol and a monoisotopic mass of 195.1736 g/mol . The compound’s ChemSpider ID is 32763044, and its structural simplicity and functional group arrangement make it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C10H19N3/c1-4-11-5-10-6-12-13(8-10)7-9(2)3/h6,8-9,11H,4-5,7H2,1-3H3

InChI Key

ILLXRBLCRJMSMY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of alkylated or acylated products.

Scientific Research Applications

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole-based amines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Data Reference
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine - 2-Methylpropyl (N1) C₁₁H₂₁N₃ Molecular mass: 195.31 g/mol; ChemSpider ID: 32763044
- Ethylaminomethyl (C4)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine - Cyclopropyl (N1) C₁₂H₁₅N₅ Yield: 17.9%; m.p.: 104–107°C; NMR and HRMS confirmed
- Pyridin-3-yl (C3)
{[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine - Cyclopropylmethyl (N1) C₉H₁₅N₃ Supplier data available (ZINC54719183); no reported biological activity
- Methylaminomethyl (C4)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine - Methylthiopropyl (C4) C₁₃H₂₀N₄S IR absorption at 3298 cm⁻¹ (N–H stretch); δ 8.87 (pyridine-H in ¹H NMR)
- Pyridin-3-yl (N1)
Key Observations:
  • Synthetic Accessibility : The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine suggests challenges in introducing bulky substituents, a factor relevant to scaling up the target compound.
  • Electronic Effects : Pyridinyl substituents (e.g., in ) introduce aromatic π-systems that may influence binding affinity in biological targets, whereas alkyl groups prioritize hydrophobicity.

Comparison with Non-Pyrazole Heterocyclic Amines

Pyrazole derivatives are often compared to pyrrole or imidazole analogs for functional diversity:

Compound Name Core Structure Substituents Key Differences Reference
(1-Methyl-1H-pyrrol-2-yl)methylamine Pyrrole - 2-Methylpropyl (N1) Reduced aromaticity vs. pyrazole; altered basicity (pKa)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole - Trifluoromethylimidazolyl (C2) Enhanced metabolic stability due to fluorine substituents
Key Observations:
  • Aromaticity vs. Reactivity : Pyrazoles exhibit stronger aromatic stabilization than pyrroles, reducing susceptibility to electrophilic substitution but enhancing thermal stability .
  • Bioactivity : Trifluoromethyl groups (e.g., in ) improve pharmacokinetic profiles by resisting oxidative metabolism, a feature absent in the target compound.

Computational and Experimental Tools

  • Structural Analysis : SHELX and Multiwfn are widely used for crystallographic refinement and electron-density topology analysis, respectively.

Biological Activity

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a nitrogen-containing organic compound notable for its structural features, including a pyrazole ring and an ethylamine moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C10H19N3
  • Molecular Weight : 181.28 g/mol

The presence of the pyrazole ring is crucial for its biological activity, as it allows for interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

This compound has shown promise in inhibiting inflammatory pathways. Studies suggest that compounds with similar structures can modulate cytokine production and reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of pyrazole derivatives. This compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in inflammatory responses or neuronal signaling.
  • Enzyme Inhibition : It can inhibit enzymes that play a role in microbial metabolism or inflammatory processes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-5-methylpyrazoleContains an amino group on the pyrazoleAntimicrobial and anti-inflammatory
4-AminoantipyrineAmino group on an antipyrine scaffoldAnalgesic and antipyretic
5-MethylpyrazoleMethyl substitution on the pyrazolePotential neuroprotective effects

This compound's unique combination of a branched alkyl amine and a methyl-substituted pyrazole ring enhances its solubility and bioavailability compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Research : In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory properties.

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